Trivinylmethoxysilane

Chemical Vapor Deposition Precursor Volatility Atmospheric-Pressure Spatial Deposition

Trivinylmethoxysilane (TVMS) is an olefin-functional monoalkoxy silane with the molecular formula C₇H₁₂OSi and a molecular weight of 140.26 g·mol⁻¹. Unlike the more common trialkoxy vinyl silanes that bear a single vinyl group and three hydrolyzable alkoxy moieties, TVMS presents the inverse architecture: three reactive vinyl termini and a single hydrolyzable methoxy group attached to the silicon centre.

Molecular Formula C7H12OSi
Molecular Weight 140.25 g/mol
CAS No. 193828-96-5
Cat. No. B060962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrivinylmethoxysilane
CAS193828-96-5
Molecular FormulaC7H12OSi
Molecular Weight140.25 g/mol
Structural Identifiers
SMILESCO[Si](C=C)(C=C)C=C
InChIInChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3
InChIKeyJYTZMGROHNUACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trivinylmethoxysilane (CAS 193828-96-5): Physical and Functional Baseline for Procurement Evaluation


Trivinylmethoxysilane (TVMS) is an olefin-functional monoalkoxy silane with the molecular formula C₇H₁₂OSi and a molecular weight of 140.26 g·mol⁻¹ . Unlike the more common trialkoxy vinyl silanes that bear a single vinyl group and three hydrolyzable alkoxy moieties, TVMS presents the inverse architecture: three reactive vinyl termini and a single hydrolyzable methoxy group attached to the silicon centre . This structural inversion fundamentally alters its crosslinking topology, volatility, and suitability for vapour-phase processes relative to its closest in-class analogs such as vinyltrimethoxysilane (VTMS) and trivinylethoxysilane (TVES).

Why Trivinylmethoxysilane Cannot Be Generically Substituted by Trialkoxy Vinyl Silanes in Procurement Specifications


In-class vinyl silanes are not functionally interchangeable because the number and identity of hydrolyzable alkoxy groups versus polymerisable vinyl groups dictate the connectivity, crosslink density, and processing window of the final material . Methoxy groups hydrolyse faster than ethoxy groups, and a single hydrolyzable site yields linear condensation products rather than the three-dimensional networks formed by trialkoxy analogs . Furthermore, the substantially higher vapour pressure of TVMS relative to both VTMS and TVES directly impacts precursor delivery efficiency in vapour-phase deposition, making generic substitution a risk for process reproducibility and film quality. The quantitative evidence below documents where these differences translate into measurable performance gaps that justify deliberate compound selection.

Trivinylmethoxysilane Differentiated Performance: Quantitative Comparator Evidence for Procurement Decisions


Vapour Pressure Advantage of Trivinylmethoxysilane over Vinyltrimethoxysilane and Trivinylethoxysilane for Vapour-Phase Delivery Systems

Trivinylmethoxysilane (TVMS) exhibits a vapour pressure of 30.7 mmHg at 25 °C, which is approximately 1.9× higher than vinyltrimethoxysilane (VTMS, 16.4 mmHg at 25 °C) and approximately 2.9× higher than trivinylethoxysilane (TVES, 10.5 mmHg at 25 °C) . This elevated volatility is cited as a key selection criterion for atmospheric-pressure spatial deposition systems, where efficient precursor transport into the gas phase at ambient or near-ambient temperatures is essential [1].

Chemical Vapor Deposition Precursor Volatility Atmospheric-Pressure Spatial Deposition

Low-Temperature, High-Rate SiO₂ Film Growth via APE-SCVD with Trivinylmethoxysilane versus Conventional Thermal ALD Precursors

Using trivinylmethoxysilane and oxygen plasma in an atmospheric-pressure spatial CVD configuration (APE-SCVD), conformal SiO₂ films were deposited at temperatures from room temperature to 180 °C with a growth rate of 2–5 nm/min [1]. In contrast, conventional thermal ALD of SiO₂ using tris(dimethylamino)silane (TDMAS) and H₂O₂ — the most effective precursor identified in a head-to-head screening that included TVMS and VTMS — yielded growth rates of only 0.08–0.18 nm/cycle (0.8–1.8 Å/cycle) over a temperature range of 150–550 °C [2]. This represents an approximate two-order-of-magnitude increase in deposition rate at substantially lower substrate temperatures.

SiO₂ Thin Films Spatial Atomic Layer Deposition Dielectric Materials

Trifunctional Vinyl Architecture of Trivinylmethoxysilane versus Monovinyl Trialkoxy Silanes: Divergent Crosslinking Topology

Trivinylmethoxysilane possesses three polymerisable vinyl groups and only one hydrolyzable methoxy group. In contrast, vinyltrimethoxysilane (VTMS) has one vinyl group and three hydrolyzable methoxy groups . Upon grafting, TVMS can tether multiple polymer chains to a single silicon centre while forming only linear siloxane (Si–O–Si) condensation linkages, whereas VTMS grafts a single polymer chain per silicon and forms a densely crosslinked trialkoxy-derived siloxane network [1]. This topological inversion means TVMS functions as a multi-arm grafting node that maximises organic-phase connectivity while minimising inorganic-phase crosslink density — a profile relevant for toughened hybrid materials where excessive inorganic crosslinking can cause embrittlement.

Silane Crosslinking Polymer Grafting Network Architecture

Halogen-Free Composition of Trivinylmethoxysilane Enables Clean Semiconductor-Grade SiO₂ Deposition

Trivinylmethoxysilane contains only carbon, hydrogen, oxygen, and silicon — no halogen atoms . This is explicitly cited as an advantage for atmospheric-pressure spatial deposition systems, where halogen-containing byproducts (e.g., HCl from chlorosilane precursors) would pose corrosion risks to equipment and contamination risks to deposited films [1]. FTIR and XPS analysis of SiO₂ films deposited via APE-SCVD using TVMS confirmed no detectable SiNₓ or SiCₓ contamination, demonstrating that the precursor's organic ligands are fully removed under plasma conditions without leaving carbon residues [1]. In contrast, many high-volatility silicon precursors such as SiCl₄, SiHCl₃, or SiH₂Cl₂ introduce halogen impurities requiring additional abatement infrastructure.

Halogen-Free Precursor Semiconductor Dielectrics Corrosion-Free Processing

Lower Density and Boiling Point of Trivinylmethoxysilane Relative to Trialkoxy Vinyl Silanes: Implications for Handling and Formulation

Trivinylmethoxysilane has a density of 0.818 g/cm³ and a boiling point of 108.1 °C at 760 mmHg . By comparison, vinyltrimethoxysilane (VTMS) has a density of 0.968–0.971 g/cm³ and a boiling point of 123 °C , while triethoxyvinylsilane (VTEO) has a density of 0.903–0.910 g/cm³ and a boiling point of 160–161 °C . The approximately 15–19% lower density and 12–34% lower boiling point of TVMS relative to these trialkoxy analogs reflect the replacement of three heavier alkoxy groups with lighter vinyl substituents, reducing both molecular weight and intermolecular interactions. The lower flash point of TVMS (5.6 °C closed cup ) compared to VTMS (22–28 °C ) and VTEO (34 °C ) further reflects this higher volatility and necessitates appropriate storage and handling protocols.

Physical Property Comparison Formulation Design Material Handling

Selective Reactivity Profile of Trivinylmethoxysilane with Oxidants: Plasma Activation Required for SiO₂ Formation

In a controlled reactivity study, water, molecular oxygen, hydrogen peroxide, and ozone showed no detectable reactivity with trivinylmethoxysilane at temperatures up to 260 °C [1]. Consequently, when operating the spatial ALD system in conventional thermal ALD mode (sequential precursor and oxidant pulses without plasma), no SiO₂ film could be deposited due to the lack of reaction between TVMS and OH*-terminated surface groups [1]. This contrasts with precursors such as TDMAS and VTMS, which do react with H₂O or H₂O₂ in thermal ALD mode at elevated temperatures (≥150 °C) [2]. TVMS therefore mandates plasma activation to generate reactive oxygen radical species, a constraint that simultaneously offers the advantage of room-temperature deposition when plasma is employed.

Precursor Reactivity Plasma-Enhanced Deposition Surface Chemistry

Trivinylmethoxysilane: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Low-Temperature SiO₂ Encapsulation of Flexible Polymeric Electronics

The demonstrated ability to deposit conformal, high-purity SiO₂ films at room temperature to 180 °C using TVMS and oxygen plasma in open air [1] directly addresses the thermal budget constraints of flexible electronic substrates such as PET, PEN, and polyimide. With growth rates of 2–5 nm/min and no detectable SiNₓ or SiCₓ contamination, TVMS-based APE-SCVD enables dielectric encapsulation and barrier coatings on temperature-sensitive polymeric devices that cannot withstand conventional CVD temperatures (>300 °C). Procurement of TVMS for this application should be paired with verification of plasma-compatible spatial deposition hardware.

Multi-Arm Grafting Agent for Toughened Polyolefin-Silica Hybrid Composites

The three vinyl groups of TVMS enable peroxide-initiated grafting onto polyolefin backbones at multiple attachment points per silane molecule, while the single methoxy group limits the inorganic phase to linear siloxane condensation rather than a brittle trialkoxy-derived network [1][2]. This architecture is structurally suited for moisture-crosslinked polyethylene (XLPE) formulations where high organic-phase connectivity and controlled inorganic crosslink density are desired, for example in wire and cable insulation requiring a balance of thermal creep resistance and flexibility.

Halogen-Free SiO₂ Precursor for Corrosion-Sensitive Semiconductor Process Tools

The complete absence of halogen atoms in the TVMS molecule eliminates the generation of corrosive HCl or HF byproducts during deposition [1]. This is a direct selection criterion for semiconductor fabrication facilities seeking to minimise chamber corrosion, reduce preventive maintenance frequency, and avoid halogen contamination in gate oxide or inter-metal dielectric layers. The FTIR/XPS-confirmed cleanliness of deposited SiO₂ films further supports procurement of TVMS for CMOS-compatible dielectric processes where carbon or nitrogen incorporation must be avoided.

Sol-Gel Hybrid Thin Films with Tunable Surface Wettability

TVMS has been validated as a silane precursor in chitosan–silane sol-gel hybrid thin films, where it contributes to controllable film thickness (5–70 nm) and tunable surface wettability via static water contact angle [1]. The single methoxy group promotes controlled, slower condensation kinetics relative to trialkoxy silanes, facilitating spin-coating process control. This application supports procurement of TVMS for biomedical coatings, sensor interfaces, and anti-fog or anti-fouling surface treatments where precise wettability tuning is required.

Technical Documentation Hub

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